2,2-Dimethyl-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid
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Description
Synthesis Analysis
The synthesis of related compounds, such as 1,2-disubstituted bicyclo[2.1.1]hexane modules, involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . Another related compound, 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane, has been synthesized via Ru (II)-catalyzed intramolecular cyclopropanation .Mechanism of Action
Target of Action
The primary targets of 2,2-Dimethyl-3-oxabicyclo[31Similar compounds like 6,6-dimethyl-3-azabicyclo[310]hexane (6,6-DMABH) are known to be crucial components in several antiviral medications, such as boceprevir and pf-07321332 .
Mode of Action
The exact mode of action of 2,2-Dimethyl-3-oxabicyclo[31It’s worth noting that similar compounds have been synthesized using intramolecular cyclopropanation of alpha-diazoacetates via ru (ii) catalysis .
Biochemical Pathways
The specific biochemical pathways affected by 2,2-Dimethyl-3-oxabicyclo[31Similar compounds have been synthesized using [2 + 2] cycloaddition , which could potentially affect various biochemical pathways.
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 2,2-Dimethyl-3-oxabicyclo[31A kinetic study was performed to elucidate substrate and catalyst concentration dependences for similar compounds .
Result of Action
The molecular and cellular effects of 2,2-Dimethyl-3-oxabicyclo[31Similar compounds have been found to play a crucial role in the production of certain antiviral medications .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2,2-Dimethyl-3-oxabicyclo[31The synthesis of similar compounds has been found to be compatible with standard dilution .
properties
IUPAC Name |
2,2-dimethyl-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-7(2)8(6(9)10)3-5(8)4-11-7/h5H,3-4H2,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHIDHXSMGJYQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CC2CO1)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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